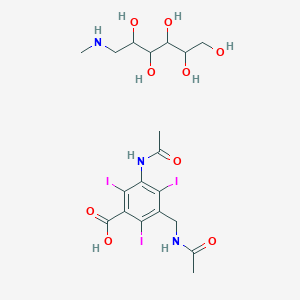
3-(5-Fluoro-3-methyl-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-3-methyl-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-3-methyl-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves multi-step organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Introduces a nitro group to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-3-methyl-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent, but often involve catalysts like palladium (Pd) in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 3-(5-Fluoro-3-methyl-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent structure of the compound.
Isoquinoline: A structural isomer of quinoline.
Fluoroquinolines: Compounds with similar fluorine substitutions.
Uniqueness
3-(5-Fluoro-3-methyl-4-propyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other quinoline derivatives .
Properties
CAS No. |
919786-41-7 |
|---|---|
Molecular Formula |
C22H21FN2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-fluoro-3-methyl-4-propyl-1-quinolin-3-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C22H21FN2/c1-3-7-17-14(2)25-22(18-9-6-10-19(23)21(17)18)16-12-15-8-4-5-11-20(15)24-13-16/h4-6,8-14,17H,3,7H2,1-2H3 |
InChI Key |
ASWOJBCEPPYVGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(N=C(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)





![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)


![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)
![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)
![1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene](/img/structure/B14180158.png)
